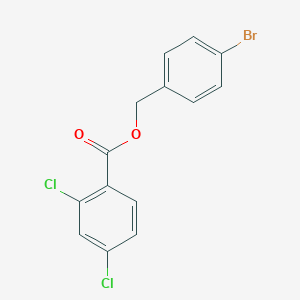

4-Bromobenzyl 2,4-dichlorobenzoate

Description

4-Bromobenzyl 2,4-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C₁₄H₈BrCl₂O₂ (derived from analogs in ). This compound features a benzyl ester backbone substituted with a bromine atom at the para position of the benzyl group and two chlorine atoms at the 2- and 4-positions of the benzoate moiety. Its structural complexity confers unique physicochemical properties, including moderate hydrophobicity (LogP ~4.2 estimated) and stability under ambient conditions.

Properties

Molecular Formula |

C14H9BrCl2O2 |

|---|---|

Molecular Weight |

360 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-14(18)12-6-5-11(16)7-13(12)17/h1-7H,8H2 |

InChI Key |

INLMCKPMEJKURI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-bromobenzyl 2,4-dichlorobenzoate exhibit notable anticancer effects. For instance, derivatives of 2,4-dichloro-phenacyl benzoates have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, leading to cell death at specific concentrations. In one study, the IC50 values for related compounds ranged from 0.89 to 9.63 µg/mL against human cancer cells such as HeLa and AGS .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. As an intermediate in the synthesis of pharmaceutical agents, it may contribute to the development of new antibiotics or antifungal agents. Its structure allows for modifications that can enhance biological activity against resistant strains of bacteria.

Materials Science

Polymer Development

In materials science, 4-bromobenzyl 2,4-dichlorobenzoate is utilized in the synthesis of polymers and resins. These materials benefit from enhanced thermal stability and resistance to degradation due to the presence of chlorine substituents. The compound's ability to act as a cross-linking agent in polymerization processes makes it valuable for producing specialty plastics and coatings.

Biological Studies

Biochemical Probes

The compound serves as a biochemical probe in enzyme activity assays. By modifying its structure, researchers can create derivatives that selectively inhibit or activate specific enzymes, allowing for detailed studies on enzyme kinetics and interactions. This application is crucial for understanding metabolic pathways and developing targeted therapies.

Industrial Applications

Dyes and Pigments Production

4-Bromobenzyl 2,4-dichlorobenzoate is also employed in the production of dyes and pigments. Its chemical properties allow it to participate in reactions that yield vibrant colors used in textiles and plastics . The compound's stability under various conditions makes it suitable for industrial applications where colorfastness is essential.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer drug synthesis | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Materials Science | Polymer synthesis | Enhanced thermal stability |

| Coatings and adhesives | Improved durability | |

| Biological Studies | Enzyme activity assays | Selective inhibition/activation |

| Industrial Applications | Dyes and pigments production | High colorfastness |

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal examined the cytotoxic effects of several chlorinated benzoate derivatives on cancer cell lines. The results indicated that modifications to the benzyl group significantly affected potency, with some derivatives achieving IC50 values below 5 µg/mL against aggressive cancer types . -

Polymer Research

Research conducted on the use of 4-bromobenzyl 2,4-dichlorobenzoate in polymer formulations highlighted its role as a cross-linking agent that improved mechanical properties and heat resistance of the resulting materials. The study concluded that incorporating this compound into polymer matrices could lead to innovative applications in high-performance materials. -

Biochemical Probing

A recent investigation into enzyme interactions utilized modified forms of 4-bromobenzyl 2,4-dichlorobenzoate as probes to study enzyme kinetics. This approach facilitated the identification of novel enzyme inhibitors that could be developed into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate

- Molecular Formula : C₂₂H₁₅BrCl₂N₂O₄ (MW: 522.18 g/mol)

- Key Features: Contains a hydrazone linker and a methoxy group at the 2-position of the phenyl ring.

- Degradation : Unlike 4-bromobenzyl 2,4-dichlorobenzoate, the hydrazone group may increase susceptibility to hydrolysis under acidic conditions .

4-{(E)-[(2-Bromobenzoyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate

- Molecular Formula : C₂₁H₁₃BrCl₂N₂O₃ (MW: 508.15 g/mol)

- Key Features :

- Bromine substituent at the ortho position (vs. para in the target compound), leading to steric hindrance and altered electronic effects.

- Lacks the methoxy group, reducing polarity and increasing hydrophobicity (estimated LogP ~4.8).

- Reactivity : Ortho-substituted bromine may hinder enzymatic or microbial degradation compared to para-substituted analogs .

Cholesterol 2,4-Dichlorobenzoate

- Molecular Formula : C₃₄H₄₈O₂Cl₂ (MW: 559.65 g/mol)

- Key Features: Steroidal backbone instead of a benzyl group, drastically increasing molecular weight and lipophilicity (LogP ~12.3). Potential use in lipid membrane studies or drug delivery systems due to cholesterol’s biocompatibility.

- Stability : The steroidal structure may reduce chemical reactivity compared to simpler aromatic esters .

Physicochemical and Environmental Behavior

Degradation Pathways

- 4-Bromobenzyl 2,4-dichlorobenzoate : Likely resistant to aerobic degradation due to bromine’s strong electron-withdrawing effects. Under anaerobic conditions, reductive dehalogenation may occur, as seen in Alcaligenes denitrificans NTB-1 for 2,4-dichlorobenzoate (yielding 4-chlorobenzoate) .

- Comparison :

Solubility and Reactivity

| Compound | Water Solubility (mg/L) | LogP | Thermal Stability (°C) |

|---|---|---|---|

| 4-Bromobenzyl 2,4-dichlorobenzoate | ~1.5 | ~4.2 | >200 |

| Cholesterol 2,4-dichlorobenzoate | <0.01 | ~12.3 | >150 |

| 4-Bromo-3-methylbenzoic acid | ~120 | ~2.8 | >180 |

- Key Insight : Bromine and chlorine substituents reduce water solubility but enhance thermal stability, critical for high-temperature industrial processes .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method employs a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 2,4-dichlorobenzoic acid and 4-bromobenzyl alcohol. This approach mirrors methodologies described in patent CN101700997A, where meta-dichlorobenzene undergoes nitration under controlled conditions.

Procedure :

-

Reaction Setup : Combine equimolar amounts of 2,4-dichlorobenzoic acid and 4-bromobenzyl alcohol in excess methanol.

-

Catalyst Addition : Introduce concentrated sulfuric acid (1–2% v/v) as a catalyst.

-

Reflux Conditions : Heat the mixture at 65–70°C for 6–8 hours under nitrogen atmosphere.

-

Workup : Neutralize the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via recrystallization.

Optimization Insights :

Coupling Agent-Mediated Esterification (Steglich Method)

The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers a milder alternative for acid- and alcohol-sensitive substrates. This method aligns with strategies in patent CN109553532B, where palladium catalysis enables efficient coupling.

Procedure :

-

Activation : Dissolve 2,4-dichlorobenzoic acid in anhydrous dichloromethane.

-

Coupling Agents : Add DCC (1.1 equiv) and DMAP (0.1 equiv) to form the reactive acyl intermediate.

-

Alcohol Addition : Introduce 4-bromobenzyl alcohol (1.05 equiv) and stir at room temperature for 12–24 hours.

-

Purification : Filter precipitated dicyclohexylurea, concentrate the filtrate, and chromatograph on silica gel.

Advantages :

Mitsunobu Reaction for Challenging Substrates

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry, though its utility here lies in facilitating esterification under neutral conditions.

Procedure :

-

Substrate Mixing : Combine 2,4-dichlorobenzoic acid, 4-bromobenzyl alcohol, DEAD (1.2 equiv), and triphenylphosphine (1.2 equiv) in THF.

-

Reaction : Stir at 0°C to room temperature for 4–6 hours.

-

Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 80–85%, with triphenylphosphine oxide as a byproduct.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |

|---|---|---|---|

| Solvent | Methanol | Dichloromethane | THF |

| Temperature | 65–70°C | 25°C | 0°C to 25°C |

| Reaction Time | 6–8 hours | 12–24 hours | 4–6 hours |

Key Findings :

-

Polar aprotic solvents (THF) enhance Mitsunobu reactivity by stabilizing intermediates.

-

Prolonged heating in Fischer esterification risks bromine displacement.

Purification and Characterization

Purification Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromobenzyl 2,4-dichlorobenzoate, and how can reaction efficiency be optimized?

- Methodology : Esterification between 4-bromobenzyl alcohol and 2,4-dichlorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction rates. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acid to alcohol) and use inert atmospheres (N₂/Ar) to prevent side reactions. Purify via column chromatography with hexane/ethyl acetate gradients .

Q. What safety protocols are critical when handling 4-bromobenzyl 2,4-dichlorobenzoate and its precursors?

- PPE Requirements : Impervious gloves (nitrile), tightly sealed goggles, and lab coats. Use fume hoods due to potential respiratory irritancy from halogenated intermediates .

- Emergency Measures : For skin contact, wash immediately with soap/water (≥15 min); for eye exposure, flush with water for 10–15 min and consult an ophthalmologist .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~168–170 ppm).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Melting Point : Compare experimental values (if crystalline) to literature data for analogous esters (e.g., 4-bromobenzyl derivatives: 36–40°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-bromobenzyl 2,4-dichlorobenzoate in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing bromo and dichloro groups activate the carbonyl for nucleophilic attack but introduce steric hindrance. Kinetic studies (e.g., with amines or thiols) can quantify these effects. Use DFT calculations to map electrostatic potential surfaces .

- Experimental Design : Vary nucleophile strength (e.g., primary vs. secondary amines) and monitor reaction rates via in situ IR spectroscopy .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzoate esters?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or crystallinity. Standardize conditions (e.g., CDCl₃ at 25°C) and cross-validate with high-resolution mass spectrometry (HRMS) .

- Data Reconciliation : Compare experimental results with computational predictions (e.g., Gaussian-based NMR simulations) .

Q. How can researchers evaluate the environmental fate and ecotoxicity of this compound?

- Degradation Studies : Perform hydrolysis under acidic/basic conditions (pH 2–12) at 25–50°C. Monitor degradation products via LC-MS.

- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity. Reference REACH guidelines for persistence/bioaccumulation (PBT/vPvB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.